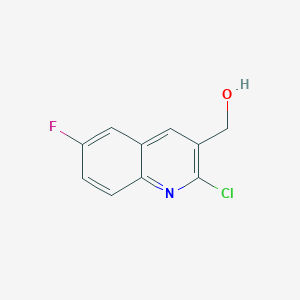

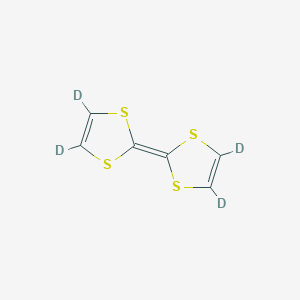

Tetrathiafulvalene-d4

Übersicht

Beschreibung

Tetrathiafulvalene (TTF) is among the most versatile and well-known molecules which exhibits outstanding redox properties and a remarkable electron donor character . It is also known by the synonyms $72,2`-Bi-1,3-dithiole and TTF .

Synthesis Analysis

Tetrathiafulvalene (TTF) was first synthesized in a short communication by Wudl in 1970 . In recent studies, Tetrathiafulvalene (TTF)-assembled thiophene molecules were synthesized with different linkages of σ bridge via Steglich esterification and classical SN2 reaction .

Molecular Structure Analysis

Tetrathiafulvalene (TTF) contains 14 π electrons in two dithiolylidene rings . The geometrical structure, electronic structure, spectral properties, redox activity, and supramolecular properties of cyclic[n]benzoquinone-tetrathiafulvalene, C[n]QTTF, are studied systematically by means of quantum chemical calculation .

Chemical Reactions Analysis

Tetrathiafulvalene (TTF) exhibits outstanding redox properties and a remarkable electron donor character . The reaction of tetrathiafulvalene and chloranil was studied under neat mechanochemical conditions and liquid-assisted grinding with diethyl ether .

Physical And Chemical Properties Analysis

Tetrathiafulvalene (TTF) and its derivatives have been found to be best alternatives to Ru (II) polypyridyl complexes based on their easy synthesis, and electronic and thermal properties . The physical properties of devices can be tuned via the strategic design of sensitizers, which in turn help in increasing the performance of the devices .

Wissenschaftliche Forschungsanwendungen

1. Applications in Solar Cells, OFETs, Molecular Wires, and Optoelectronics

Tetrathiafulvalene (TTF) and its fused donor-acceptor systems have shown promising applications in various fields like solar cells, organic field-effect transistors (OFETs), molecular wires, and optoelectronics. These systems have been extensively studied for their synthesis, electrochemical, photophysical, and intrinsic properties, which contribute to their potential in these areas (Bergkamp, Decurtins & Liu, 2015).

2. Organic Electronic and Optoelectronic Materials

TTF has been a key molecule in the development of organic electronic and optoelectronic materials. Its derivatives, particularly 1,4-dithiafulvene (DTF), have been utilized as functional molecular building blocks for advanced materials in these fields. The increasing understanding of DTF properties has led to significant advances in the development of DTF-based organic π-conjugated materials and optoelectronic devices with novel properties and enhanced performances (Abdollahi & Zhao, 2020).

3. Molecular and Supramolecular Chemistry

TTF derivatives have been incorporated into a variety of molecular and supramolecular systems. Their application in macrocyclic, molecular, and supramolecular chemistry demonstrates the versatility of TTF as a building block in these domains. This includes the use in the development of elaborate molecular architectures (Jeppesen & Becher, 2003).

4. High Charge Mobility in Metal-Organic Frameworks

The tetratopic ligand tetrathiafulvalene-tetrabenzoate (H4TTFTB) has been used to synthesize a metal-organic framework (MOF) that exhibits high charge mobility, comparable to some of the best organic semiconductors. This MOF, with its porous nature and electronic properties, represents a significant development in the exploration of electronic properties of MOFs (Narayan, Miyakai, Seki & Dincǎ, 2012).

5. Development of Electrically Conducting Materials

TTF is known for its outstanding redox properties and electron donor character, contributing significantly to the development of electrically conducting materials. Its synthesis and application in molecular electronics highlight its importance in the field of synthetic metals (Martín, 2013).

6. Optoelectronic Applications

Studies using quantum mechanical methods on TTF have highlighted its potential in optoelectronic applications. Parameters like bond lengths, energy gaps, and vibrational frequencies indicate its suitability for use in this domain, especially considering its stability and chemical reactivity (Taura, Muhammad, Lawal & Gidado, 2022).

7. Molecular Electronics and Supramolecular Chemistry

TTF-based macrocyclic systems have been extensively explored in supramolecular host-guest recognition and the construction of optoelectronic materials, electron-transfer ensembles, and functional materials. These systems demonstrate the adaptability of TTF in various modern technological applications (Jana, Bähring, Ishida, Goeb, Canevet, Sallé, Jeppesen & Sessler, 2018).

Wirkmechanismus

The mechanochemical synthesis of charge transfer complexes (CTC) of the electron donor tetrathiafulvalene (TTF) by neat and liquid-assisted grinding has been investigated . The synergistic effect of physical and chemical adsorption of iodine in tetrathiafulvalene-based covalent organic frameworks (COFs) can markedly improve both iodine adsorption capacity and adsorption kinetics due to their strong interaction .

Zukünftige Richtungen

Tetrathiafulvalene-based covalent organic frameworks (COFs) can markedly improve both iodine adsorption capacity and adsorption kinetics due to their strong interaction . This opens an avenue to construct functional COFs for a critical environment-related application . In the future, further careful manipulations in molecular design and device fabrication would make TTF moieties promising electron donors in this broad and quickly growing area of metal-free organic dye .

Eigenschaften

IUPAC Name |

4,5-dideuterio-2-(4,5-dideuterio-1,3-dithiol-2-ylidene)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCPAXDKURNIOZ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C2SC=CS2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(SC(=C2SC(=C(S2)[2H])[2H])S1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480483 | |

| Record name | Tetrathiafulvalene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrathiafulvalene-d4 | |

CAS RN |

51751-16-7 | |

| Record name | Tetrathiafulvalene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)

![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)